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Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAPL1) is a critical enzyme in the major
histocompatibility complex (MHC) class | antigen processing pathway.[1][2][3] It trims N-
terminally extended peptide precursors to the optimal length of 8-10 amino acids for binding to
MHC class | molecules.[2][3] This process of peptide trimming is essential for generating the
final repertoire of epitopes presented on the cell surface for surveillance by cytotoxic T-
lymphocytes.[2] Dysregulation of ERAP1 activity has been associated with various autoimmune
diseases and cancer, making it a compelling target for therapeutic intervention.[1][4][5]
Pharmacological inhibition of ERAP1 offers a powerful tool to modulate the immunopeptidome,
potentially enhancing anti-tumor immunity or mitigating autoimmune responses.[5][6]

These application notes provide a detailed protocol for the use of an ERAP1 inhibitor,
exemplified by a selective allosteric inhibitor, in immunopeptidomics analysis to investigate its
impact on the MHC class | peptide repertoire.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of ERAP1 in the antigen presentation pathway and
the general workflow for immunopeptidomics analysis upon ERAP1 inhibition.
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Caption: Role of ERAP1 in MHC Class | Antigen Presentation.
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Caption: Experimental Workflow for Immunopeptidomics Analysis.

Quantitative Data Summary
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Inhibition of ERAP1 leads to significant alterations in the landscape of peptides presented by
MHC class | molecules. The following tables summarize the quantitative changes observed
upon ERAPL inhibition in a melanoma cell line model.

Table 1: Effect of ERAP1 Inhibition on Peptide Length Distribution

o ] Longer Peptides Fold Increase in
Condition 9-mer Peptides (%) .
(%) Extended Ligands
Wild-Type (WT) ~50
ERAPL1 Inhibited ~35 - 8-fold

Data derived from studies on ERAP1-inhibited cell lines, showing a decrease in the proportion
of optimal 9-mer peptides and a significant increase in longer peptides.[1]

Table 2: Impact of ERAP1 Knockout on the Immunopeptidome and Proteome

] Proteins with
Peptides from .
Altered Expression

. Differentially Proteins with .

Analysis . ) Represented in

Presented Peptides Altered Expression .

(%) Immunopeptidome
0
Shifts (%)

Immunopeptidomics &

501 15.8 5.0

Proteomics

This table illustrates that while ERAP1 knockout leads to changes in the proteome, the majority
of the immunopeptidome shifts are a direct result of altered peptide processing rather than

changes in source protein expression.[6]

Experimental Protocols
Protocol 1: Cell Culture and ERAP1 Inhibitor Treatment

This protocol details the culture of a human melanoma cell line and treatment with a selective
allosteric ERAPL inhibitor.
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Materials:

A375 melanoma cell line (ATCC CRL-1619)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

L-glutamine

Penicillin-Streptomycin

ERAP1 Inhibitor (e.g., (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-
(trifluoromethyl)phenyl)sulfamoyl)benzoic acid))[6]

Dimethyl sulfoxide (DMSO)

6-well plates or larger culture flasks

Procedure:

Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine,
and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[6]

Inhibitor Preparation: Prepare a stock solution of the ERAPL1 inhibitor in DMSO.

Treatment: Seed A375 cells to achieve approximately 70-80% confluency at the end of the
treatment period. Treat the cells with the ERAP1 inhibitor at a final concentration of 10 uM in
complete medium. For the vehicle control, treat cells with an equivalent volume of DMSO
(e.g., 0.1%).[6]

Incubation: Incubate the cells for 6 days at 37°C and 5% CO2. Refresh the medium with the
inhibitor or vehicle control once during this period.[6]

Cell Harvest: After the treatment period, harvest the cells for subsequent
immunopeptidomics analysis.
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Protocol 2: Immunopeptidomics Analysis by Mass
Spectrometry

This protocol outlines the isolation of MHC class I-bound peptides and their analysis by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

W6/32 antibody (for immunoprecipitation of MHC-I)

Protein A/G beads

Lysis buffer (e.g., containing detergents like Triton X-100 and protease inhibitors)

Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

C18 columns for peptide purification

LC-MS/MS system (e.g., Thermo Q Exactive HF-X Orbitrap)[7][8]

Procedure:

Cell Lysis: Lyse the harvested cells in a suitable lysis buffer to solubilize cellular proteins.

e Immunoprecipitation: Immunoprecipitate MHC class | molecules using the W6/32 antibody
coupled to Protein A/G beads.

o Peptide Elution: Elute the bound peptides from the MHC class | molecules using an acidic
solution.

o Peptide Purification: Purify the eluted peptides using C18 columns to remove contaminants.
e LC-MS/MS Analysis:
o Analyze the purified peptides using an LC-MS/MS system.[7]

o Employ a data-independent acquisition (DIA) strategy for comprehensive peptide
identification and quantification.[6][7]
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o Separate peptides on a C18 analytical column using a suitable gradient. For example, a
30-minute gradient starting with 7% buffer B (0.1% formic acid in 80% acetonitrile).[7]

o Data Analysis:

o Search the MS/MS spectra against a relevant protein database (e.g., UniProt) using
software such as Spectronaut.[6]

o Perform an "unspecific" search to identify peptides with non-tryptic cleavage sites, which
are characteristic of the immunopeptidome.[6]

o Quantify the identified peptides to determine the changes in the immunopeptidome
between the inhibitor-treated and control samples.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers interested in
studying the effects of ERAP1 inhibition on the immunopeptidome. Pharmacological modulation
of ERAP1 presents a promising avenue for the development of novel immunotherapies. The
methodologies described here enable the detailed characterization of the molecular
consequences of ERAP1 inhibition, providing valuable insights for both basic research and
drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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